N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C41H42N6O4S2 and its molecular weight is 746.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives, including those related to the specified compound, have been a subject of research due to their potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, highlighting the chemical processes and analytical techniques used to create and identify these compounds. The study underscores the significance of quinazoline derivatives in developing new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).
Anticancer Activities
Research on quinazoline derivatives extends into anticancer applications. Riadi et al. (2021) reported the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, demonstrating its cytotoxic activity against various human cancer cell lines. This study presents a promising approach to cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Riadi et al., 2021).
Antimicrobial and Antifungal Activities
The development of new antimicrobial and antifungal agents is another significant application of quinazoline derivatives. For example, the study by Hussein (2018) on new sulfonamide hybrids elaborated on the synthesis, in vitro antimicrobial activity, and docking study of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. This research highlights the compound's effectiveness against specific bacteria, contributing to the ongoing search for new antimicrobial agents (Hussein, 2018).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. El-Azab et al. (2016) conducted a study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, employing FT-IR, FT-Raman spectra, and molecular docking to analyze the molecule's stability, electrostatic potential, and potential inhibitory activity against specific biological targets. Such studies are essential for predicting the biological activity and therapeutic potential of new compounds (El-Azab et al., 2016).
Properties
IUPAC Name |
N-ethyl-2-[3-[3-[2-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N6O4S2/c1-5-44(30-16-11-14-28(3)24-30)36(48)26-52-40-42-34-20-9-7-18-32(34)38(50)46(40)22-13-23-47-39(51)33-19-8-10-21-35(33)43-41(47)53-27-37(49)45(6-2)31-17-12-15-29(4)25-31/h7-12,14-21,24-25H,5-6,13,22-23,26-27H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFHSJODSPVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)N(CC)C6=CC=CC(=C6)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.